molecular formula C20H25N3O3S B2569904 Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- CAS No. 853752-41-7

Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-

Cat. No.: B2569904
CAS No.: 853752-41-7
M. Wt: 387.5
InChI Key: MYSUTBMFRUNSQE-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- (hereafter referred to as Compound A) is characterized by a phenylacetamide core linked via a sulfonyl group to a piperazine ring substituted with a 3,5-dimethylphenyl group. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry. The 3,5-dimethyl substitution on the aryl-piperazine moiety introduces steric and electronic effects that influence receptor binding, metabolic stability, and crystallinity .

Properties

IUPAC Name

N-[4-[4-(3,5-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-12-16(2)14-19(13-15)22-8-10-23(11-9-22)27(25,26)20-6-4-18(5-7-20)21-17(3)24/h4-7,12-14H,8-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSUTBMFRUNSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 3,5-dimethylbenzene is alkylated using an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the sulfonylated piperazine derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Hydroxylated derivatives of the dimethylphenyl group.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- is being investigated for its potential as a pharmaceutical intermediate. The sulfonamide functional group is particularly significant for its interaction with biological targets such as enzymes and receptors.

Mechanism of Action : The compound can inhibit specific enzymes crucial for cellular processes. For instance, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to disrupted DNA synthesis and cell division.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A notable study demonstrated its effectiveness against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) below 3.80 μM .

Anticancer Properties

In vitro studies have shown that Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- can inhibit the proliferation of several cancer cell lines. For example:

  • Lung Carcinoma : The compound induced apoptosis through the activation of caspases.
  • Breast Carcinoma : It reduced cell viability by over 70% at specific concentrations .

Mycobacterial Inhibition

A study demonstrated that derivatives of this compound significantly inhibited the growth of Mycobacterium tuberculosis H37Rv with high potency (MIC values ranging from 11.53 to 13.41 μM). This suggests potential therapeutic applications in treating tuberculosis .

Cytotoxicity on Cancer Cells

Research on HepG2 liver cancer cells indicated that certain analogs of this compound led to a reduction in cell viability by over 70% at specific concentrations. This highlights its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group may inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Piperazine Substitution Patterns

Compound A shares structural homology with several piperazine-containing acetamides, differing primarily in substituents on the piperazine ring:

Compound Piperazine Substituent Key Properties Reference
Compound A 3,5-Dimethylphenyl Enhanced lipophilicity; potential selectivity in receptor binding due to steric effects
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Unsubstituted piperazine Lower metabolic stability; reduced receptor selectivity compared to substituted analogues
N-(4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl)acetamide 4-Methylpiperazine Improved analgesic activity (comparable to paracetamol)
N-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide 3,5-Diketopiperazine Increased polarity due to ketone groups; potential for altered pharmacokinetics

Key Findings :

  • The 3,5-dimethylphenyl group in Compound A enhances lipophilicity and may improve blood-brain barrier penetration compared to unsubstituted or methyl-substituted piperazines .
  • Substitution with electron-withdrawing groups (e.g., nitro, chloro) on the aryl-piperazine moiety, as seen in trichloro-acetamides, reduces crystallinity and alters solid-state geometry, whereas Compound A ’s electron-donating dimethyl groups favor tighter crystal packing .

Pharmacological Activity

Compound A and its analogues exhibit diverse biological activities depending on substituents:

  • Analgesic Activity: N-[4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl]acetamide demonstrated superior analgesic activity to paracetamol in inflammatory pain models . Compound A’s dimethylphenyl substitution may enhance dopamine D3 receptor selectivity, as seen in structurally related diamino-butylbenzamides .
  • Erectile Dysfunction Applications: A related acetildenafil analogue with a 3,5-dimethylpiperazine substitution (similar to Compound A) showed unknown safety profiles, highlighting the need for toxicity studies in such derivatives .

Physicochemical Properties

  • Solubility and Crystallinity: Meta-substituted trichloro-acetamides with electron-withdrawing groups (e.g., nitro) exhibit lower crystallinity, while Compound A’s dimethyl groups likely increase melting points and stability . Fluorinated analogues (e.g., N-{4-[4-(6-Fluoro-4-methoxy-quinolin-2-ylmethyl)-piperazine-1-sulfonyl]-phenyl}acetamide) show enhanced bioavailability due to fluorine’s hydrophobic effects, a feature absent in Compound A .
  • Synthetic Accessibility :

    • Synthesis of Compound A involves coupling 3,5-dimethylphenylpiperazine with a sulfonated phenylacetamide precursor, a method analogous to other aryl-piperazine derivatives . Steric hindrance from dimethyl groups may slightly reduce reaction yields compared to smaller substituents .

Biological Activity

Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- (CAS No. 100318-71-6) is a chemical compound that belongs to the class of piperazine derivatives. Its molecular formula is C12H17N3O3S, and it has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H17N3O3S
  • Molecular Weight : 283.35 g/mol
  • Structure : The compound features a piperazine ring connected to a sulfonyl group and an acetamide moiety, which enhances its interaction with biological targets.

The biological activity of N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group enhances binding affinity to enzymes and receptors involved in neurotransmission and other physiological processes.

  • Anticonvulsant Activity : Research indicates that similar piperazine derivatives exhibit anticonvulsant properties by modulating sodium channels and inhibiting excitatory neurotransmission. For instance, studies have shown that compounds with a piperazine structure can effectively reduce seizure activity in animal models through mechanisms involving voltage-sensitive sodium channels .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may also possess antimicrobial activity. Its structural characteristics allow it to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Biological Activity Data

Activity Type Description Reference
AnticonvulsantEffective in reducing seizures in animal models; interacts with sodium channels
AntimicrobialPotential activity against various bacterial strains; mechanism under investigation
Interaction with ReceptorsModulates neurotransmitter release; potential use in psychiatric disorders

Case Studies and Research Findings

  • Anticonvulsant Screening :
    A study evaluated several piperazine derivatives for their anticonvulsant activity using the maximal electroshock (MES) test. Among the tested compounds, those structurally related to N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- demonstrated significant protection against seizures at varying doses . The results indicated that modifications in the piperazine structure influenced the efficacy and duration of action.
  • Antimicrobial Evaluation :
    In vitro studies assessed the antimicrobial properties of related compounds against common pathogens such as E. coli and Staphylococcus aureus. The findings suggested that compounds with similar sulfonamide structures exhibited inhibitory effects on bacterial growth, warranting further exploration into their therapeutic applications.

Q & A

How can researchers optimize synthetic routes for Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- to improve yield and purity?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including piperazine ring formation, sulfonylation, and acetamide coupling. Key steps include:

  • Sulfonylation: Reacting 3,5-dimethylphenylpiperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions. Use stoichiometric triethylamine to neutralize HCl byproducts .
  • Acetamide Coupling: Employ mixed anhydride or carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonylated intermediate and 4-aminophenylacetamide. Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature .
  • Purification: Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product. Purity (>95%) can be confirmed via NMR and LC-MS .

What experimental strategies address discrepancies in reported biological activities of structurally related N-phenylacetamide sulfonamides?

Methodological Answer:
Contradictions in biological data (e.g., analgesic vs. anti-inflammatory efficacy) may arise from assay conditions, enantiomeric impurities, or pharmacokinetic variability. To resolve these:

  • Standardized Assays: Use in vitro models (e.g., COX-1/COX-2 inhibition assays) under controlled pH and temperature. Compare results with reference compounds like paracetamol or indomethacin .
  • Enantiomer Separation: Employ chiral HPLC or enzymatic resolution to isolate pure enantiomers, as stereochemistry significantly impacts receptor binding .
  • Metabolic Stability Testing: Evaluate hepatic microsomal stability to identify active metabolites contributing to observed effects .

How does the 3,5-dimethylphenyl substituent influence the solid-state geometry and solubility of this acetamide derivative?

Methodological Answer:
The 3,5-dimethylphenyl group introduces steric hindrance and hydrophobic interactions, which can:

  • Crystal Packing: Analyze single-crystal X-ray diffraction to determine intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Meta-substituted electron-donating groups (methyl) reduce polarity, favoring monoclinic or orthorhombic systems .
  • Solubility Enhancement: Co-solvent systems (e.g., PEG-400/water) or salt formation (hydrochloride, maleate) improve aqueous solubility. Measure logP values via shake-flask method to guide formulation .

What advanced computational methods predict the binding affinity of this compound to dopamine or serotonin receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with D3 or 5-HT1A receptors. Focus on the piperazine sulfonyl group’s role in hydrogen bonding with Asp110 (D3) or Tyr390 (5-HT1A) .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Calculate binding free energy via MM-PBSA .
  • QSAR Modeling: Train models on datasets of piperazine derivatives to correlate substituent effects (e.g., Hammett σ values) with IC50 data .

How should researchers mitigate hazards associated with handling this compound during in vivo studies?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Avoid inhalation via fume hoods or N95 respirators .
  • Waste Disposal: Neutralize acidic/basic byproducts before incineration. Follow EPA guidelines for halogenated waste if trichloro derivatives are present .
  • Acute Toxicity Testing: Conduct OECD 423 assays (oral, dermal) in rodents to establish LD50 and NOAEL values prior to chronic studies .

What analytical techniques validate the stability of Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC-PDA for sulfone oxidation or piperazine ring cleavage .
  • XRPD and DSC: Characterize polymorphic transitions using X-ray powder diffraction and differential scanning calorimetry. Store in amber glass vials under argon at –20°C to prevent hygroscopic degradation .

How can researchers reconcile conflicting data on the compound’s metabolic pathways across species?

Methodological Answer:

  • Cross-Species Microsomal Assays: Compare metabolism in human, rat, and dog liver microsomes. Identify cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using chemical inhibitors .
  • Metabolite Profiling: Use high-resolution LC-QTOF-MS to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites. Cross-validate with in silico tools like Meteor .

What structural modifications enhance the selectivity of this compound for sigma-1 receptors over sigma-2?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the acetamide group with thioacetamide or urea to modulate hydrogen-bonding patterns .
  • Substituent Tuning: Introduce electron-withdrawing groups (e.g., CF3) at the phenyl ring to enhance sigma-1 affinity. Validate via radioligand binding assays (³H-(+)-pentazocine for sigma-1, ³H-DTG for sigma-2) .

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